molecular formula C12H10O3 B3022533 5-(3-Methoxyphenyl)furan-2-carbaldehyde CAS No. 55377-84-9

5-(3-Methoxyphenyl)furan-2-carbaldehyde

Cat. No.: B3022533
CAS No.: 55377-84-9
M. Wt: 202.21 g/mol
InChI Key: UUXZIJXDUVPRBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Methoxyphenyl)furan-2-carbaldehyde is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring substituted with a 3-methoxyphenyl group and an aldehyde functional group at the 2-position

Mechanism of Action

Mode of Action

Furan derivatives are known to undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the structure of the compound, potentially altering its interaction with its targets.

Pharmacokinetics

Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .

Action Environment

The action, efficacy, and stability of 5-(3-Methoxyphenyl)furan-2-carbaldehyde can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the temperature . .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Methoxyphenyl)furan-2-carbaldehyde typically involves the reaction of 5-bromo-2-furaldehyde with 3-methoxyphenylboronic acid under Suzuki-Miyaura coupling conditions . The reaction is catalyzed by palladium and requires a base such as potassium carbonate in an aqueous or alcoholic solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions: 5-(3-Methoxyphenyl)furan-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine in acetic acid.

Major Products:

    Oxidation: 5-(3-Methoxyphenyl)furan-2-carboxylic acid.

    Reduction: 5-(3-Methoxyphenyl)furan-2-methanol.

    Substitution: 5-(3-Methoxyphenyl)-3-bromofuran-2-carbaldehyde.

Scientific Research Applications

5-(3-Methoxyphenyl)furan-2-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and furans.

    Industry: It can be used in the production of fine chemicals and as a building block for the synthesis of polymers and other materials.

Comparison with Similar Compounds

    5-(3-Trifluoromethylphenyl)furan-2-carbaldehyde: Similar structure but with a trifluoromethyl group instead of a methoxy group.

    5-(3-Hydroxyphenyl)furan-2-carbaldehyde: Similar structure but with a hydroxy group instead of a methoxy group.

    5-(3-Methylphenyl)furan-2-carbaldehyde: Similar structure but with a methyl group instead of a methoxy group.

Uniqueness: 5-(3-Methoxyphenyl)furan-2-carbaldehyde is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. The methoxy group can donate electron density through resonance, making the compound more reactive in certain types of chemical reactions compared to its analogs with different substituents.

Properties

IUPAC Name

5-(3-methoxyphenyl)furan-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3/c1-14-10-4-2-3-9(7-10)12-6-5-11(8-13)15-12/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUXZIJXDUVPRBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC=C(O2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(3-Methoxyphenyl)furan-2-carbaldehyde
Reactant of Route 2
Reactant of Route 2
5-(3-Methoxyphenyl)furan-2-carbaldehyde
Reactant of Route 3
Reactant of Route 3
5-(3-Methoxyphenyl)furan-2-carbaldehyde
Reactant of Route 4
Reactant of Route 4
5-(3-Methoxyphenyl)furan-2-carbaldehyde
Reactant of Route 5
Reactant of Route 5
5-(3-Methoxyphenyl)furan-2-carbaldehyde
Reactant of Route 6
Reactant of Route 6
5-(3-Methoxyphenyl)furan-2-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.